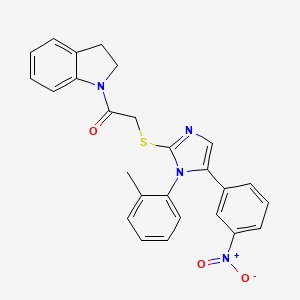![molecular formula C17H23NO3 B2378706 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide CAS No. 900006-54-4](/img/structure/B2378706.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide, also known as DSB, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry. DSB has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. In
Scientific Research Applications
Antiviral Properties
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide and its derivatives have been evaluated for antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. Certain derivatives exhibited strong antiviral properties, marking the spirothiazolidinone scaffold as a potential structure for developing new classes of antiviral molecules (Apaydın et al., 2020).
Synthetic Intermediate for Organic Compounds
1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is identified as a valuable bifunctional synthetic intermediate. It's widely utilized in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. This emphasizes the compound's significance in chemical synthesis and industrial applications (Feng-bao, 2006).
Ligand for Metal Complexes
Compounds containing the 1,4-dioxaspiro[4.5]decane structure have been used to create vic-dioxime ligands. These ligands, in turn, form complexes with various metals like CoII, NiII, and CuII. The metal-to-ligand ratios and the modes of coordination highlight the flexibility and potential applications of these compounds in coordination chemistry and possibly in catalysis (Canpolat & Kaya, 2004).
Potential Biolubricant
Certain 1,4-dioxaspiro novel compounds derived from oleic acid show promising characteristics as potential biolubricants. Their physicochemical properties suggest that these compounds could be developed further for industrial applications, especially as environmentally friendly lubricants (Kurniawan et al., 2017).
Serotonin Receptor Agonists
Derivatives of this compound have been identified as potent and selective agonists for serotonin 1A receptors. These compounds have shown significant potential in neuroprotective activity and pain control, indicating their relevance in medical research and potential therapeutic applications (Franchini et al., 2014).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-5-7-14(8-6-13)16(19)18-11-15-12-20-17(21-15)9-3-2-4-10-17/h5-8,15H,2-4,9-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMELGHUZKJXQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)
![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)
![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)

